2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid
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Overview
Description
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. The process generally includes:
Protection of the Amine Group: The amine group is protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Formation of the Benzoic Acid Derivative: The protected amine is then reacted with a benzoic acid derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine group during synthesis, preventing unwanted reactions. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid is unique due to its specific structural configuration, which includes a benzoic acid moiety and an Fmoc-protected amine. This combination allows for versatile applications in peptide synthesis and other chemical processes, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)17-8-2-1-7-16(17)13-14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJNOJAPQAIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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